1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-(ethylsulfonyl)piperazine is a complex organic compound featuring a bicyclic structure fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-2-yl derivatives with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine
- 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C13H24N2O2S |
---|---|
Molecular Weight |
272.41 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18(16,17)15-7-5-14(6-8-15)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
InChI Key |
QWYOZARWPQFUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3 |
Origin of Product |
United States |
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